

An In-depth Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Cat. No.:	B180386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**. The document details a proposed synthetic route, summarizes key physicochemical data of the compound and its close analogs, and explores a relevant biological signaling pathway in which this class of compounds is implicated.

Chemical Identity and Properties

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, with a hydroxymethyl group at the 3-position and a methyl group on the nitrogen atom at the 1-position. While specific experimental data for this compound is sparse in publicly available literature, its properties can be inferred from closely related analogs.

Structural Information

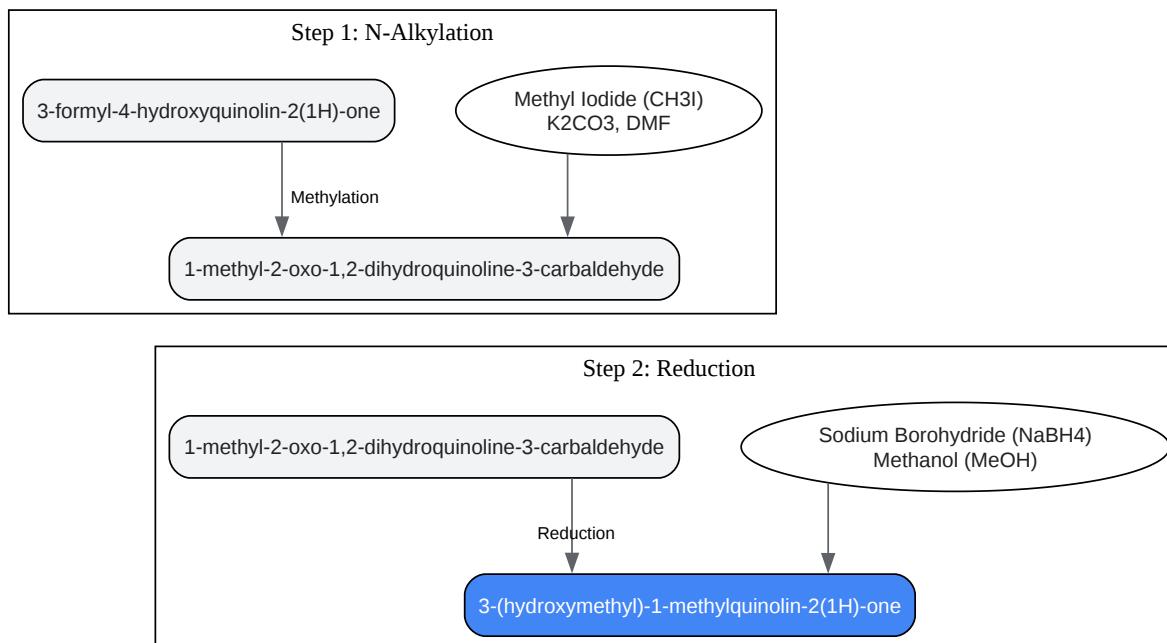
The fundamental structural details of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** are provided below.

Identifier	Value
IUPAC Name	3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-2-one
CAS Number	114561-15-8 [1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol [2]
SMILES	CN1C(=O)C(=CO)C2=CC=CC=C12
InChI Key	(Not available)

Physicochemical Data Comparison

Quantitative data for **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not widely reported. The table below presents available data for this compound alongside its immediate precursor and a structurally similar analog to provide a basis for estimation.

Property	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one	3-(hydroxymethyl)quinolin-2(1H)-one	3-(hydroxymethyl)-6-methylquinolin-2(1H)-one
CAS Number	114561-15-8	90097-45-3	485337-96-0
Melting Point (°C)	Data not available	200	194 (subl.)
Boiling Point (°C)	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not readily available in the current literature. However, a plausible synthetic route can be proposed based on established chemical transformations for

similar quinolinone derivatives. The proposed pathway involves two key steps: N-methylation of a quinolinone precursor, followed by the reduction of a formyl group.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-formyl-4-hydroxyquinolin-2(1H)-one.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Detailed Methodologies (Proposed)

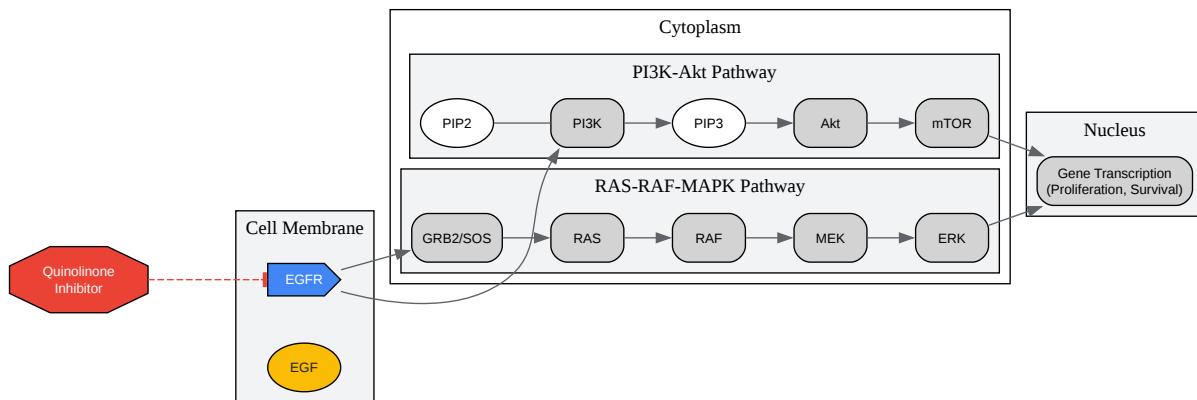
The following protocols are based on procedures reported for analogous transformations.^{[3][4]} ^[5] Researchers should conduct small-scale trials to optimize these conditions.

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- To a solution of 3-formyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add methyl iodide (CH_3I , 1.1-1.5 equivalents) dropwise to the mixture.
- Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 2: Synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**

- Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol (MeOH).
- Cool the solution to 0-5 °C in an ice bath.
- Add sodium borohydride ($NaBH_4$, 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
- Quench the reaction by the slow addition of water.


- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Biological Context and Signaling Pathways

Quinoline and quinolinone derivatives are recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[6] In the context of oncology, many quinolinone-based compounds have been developed as inhibitors of key signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway

One of the most well-established targets for quinolinone and quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR).^{[7][8][9]} EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.^[10] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often containing a quinolinone or similar scaffold, can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activity and inhibiting downstream signaling.^[11]

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) initiates two major downstream pathways, RAS-RAF-MAPK and PI3K-Akt, which ultimately lead to gene transcription promoting cell proliferation and survival. Quinolinone-based inhibitors block this cascade by targeting the EGFR kinase domain.

Conclusion

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinolinone derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data on this compound remains limited, this guide provides a framework for its synthesis and an understanding of its potential biological mechanism of action based on the well-documented activities of the broader quinolinone class. The proposed synthetic route offers a starting point for its chemical preparation, and the outlined EGFR signaling pathway highlights a key area for

future biological evaluation of this and related compounds. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinolinone | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinolinone | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Hydroxymethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180386#3-hydroxymethyl-1-methylquinolin-2-1h-one-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com